

An In-depth Technical Guide to the Chemical Structure and Properties of Sulfametrole

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Compound of Interest

Compound Name: Sulfametrole

Cat. No.: B047585

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Introduction

Sulfametrole is a sulfonamide antibiotic characterized by its broad-spectrum bacteriostatic activity. It is a synthetic antimicrobial agent that has been effectively utilized in clinical practice, often in combination with trimethoprim, to target a variety of bacterial infections. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and clinical applications.

Chemical Structure

Sulfametrole, with the IUPAC name 4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzene-1-sulfonamide, is a member of the thiadiazole class of compounds.^[1] Its chemical structure consists of a p-aminobenzenesulfonamide moiety linked to a 4-methoxy-1,2,5-thiadiazole ring.

Table 1: Chemical Identification of **Sulfametrole**

Identifier	Value
IUPAC Name	4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzene-1-sulfonamide[1][2]
CAS Number	32909-92-5[3]
Molecular Formula	C ₉ H ₁₀ N ₄ O ₃ S ₂ [3]
Molecular Weight	286.33 g/mol [3]
SMILES	<chem>COC1=NSN=C1NS(=O)(=O)C2=CC=C(N)C=C1</chem> [2]
InChI Key	IZOYMGQQVNAMHS-UHFFFAOYSA-N[4]

Physicochemical Properties

The physicochemical properties of **Sulfametrole** are crucial for its absorption, distribution, and overall pharmacokinetic behavior. While an experimentally determined melting point is not readily available in the literature, various other properties have been characterized.

Table 2: Physicochemical Properties of **Sulfametrole**

Property	Value	Source
pKa (acidic)	5.51	Chemaxon
pKa (basic)	1.90	Chemaxon
Water Solubility	0.757 mg/mL	ALOGPS
logP	1.04	ALOGPS
Polar Surface Area	107.2 Å ²	Chemaxon
Hydrogen Bond Donors	2	Chemaxon
Hydrogen Bond Acceptors	6	Chemaxon
Rotatable Bonds	3	Chemaxon

Pharmacodynamics: Mechanism of Action

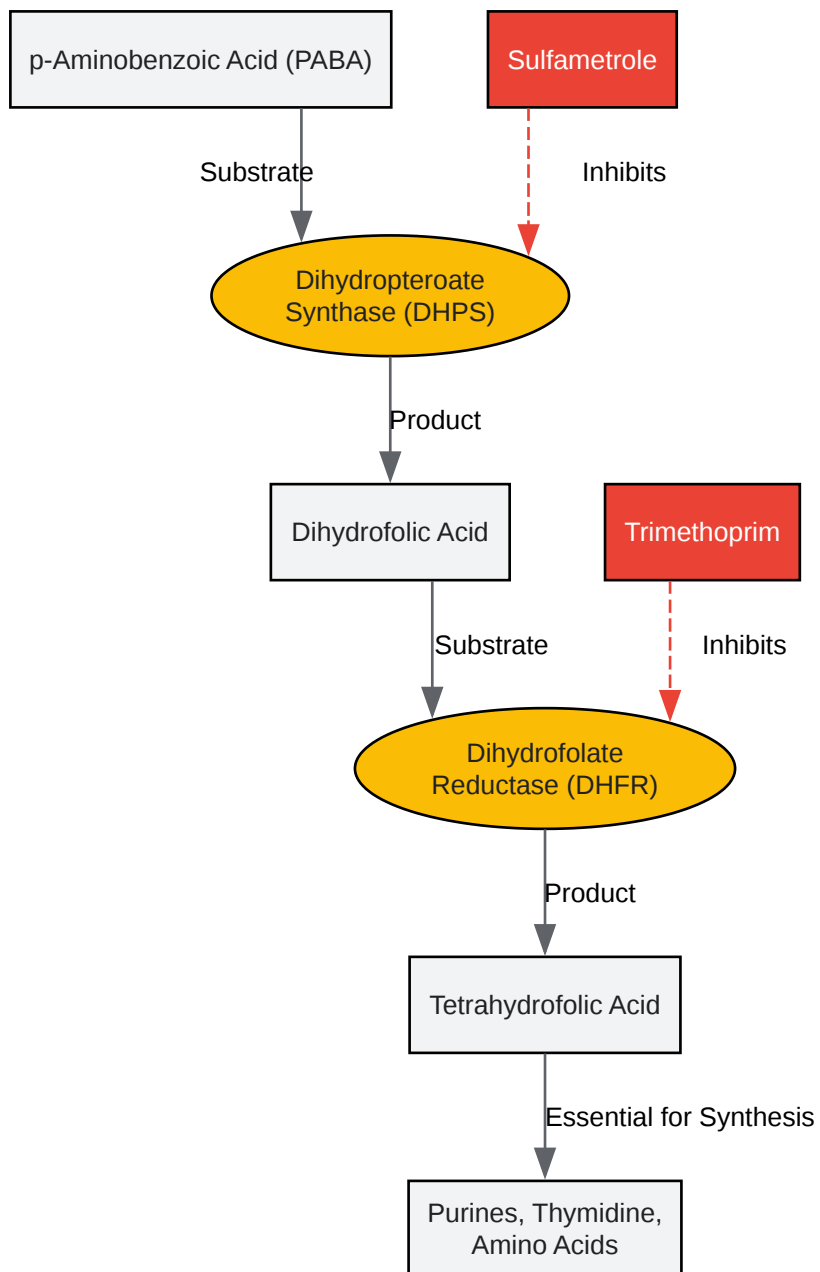
Sulfametrole exerts its bacteriostatic effect by interfering with the bacterial synthesis of folic acid, an essential nutrient for DNA and protein synthesis.[5] As a structural analog of para-aminobenzoic acid (PABA), **Sulfametrole** competitively inhibits the enzyme dihydropteroate synthase (DHPS).[5] This inhibition blocks the conversion of PABA to dihydrofolic acid, a crucial step in the folate biosynthetic pathway.

This targeted disruption of a vital metabolic pathway in susceptible bacteria leads to the cessation of growth and replication.

Synergistic Action with Trimethoprim

In clinical practice, **Sulfametrole** is frequently co-administered with trimethoprim. This combination results in a synergistic antibacterial effect due to the sequential blockade of the same metabolic pathway. Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in folic acid synthesis, the conversion of dihydrofolic acid to tetrahydrofolic acid.[6] The dual inhibition significantly enhances the antimicrobial activity and can be bactericidal.

Mechanism of Action of Sulfametrole and Trimethoprim

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Caption: Inhibition of bacterial folate synthesis pathway by **Sulfametrole** and Trimethoprim.

Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) of **Sulfametrole** determine its therapeutic efficacy and safety profile.

Table 3: Pharmacokinetic Properties of **Sulfametrole**

Parameter	Value
Bioavailability	Readily absorbed after oral administration
Protein Binding	Approximately 78-80%
Metabolism	Primarily hepatic, to N4-acetylsulfametrole
Elimination Half-life	9-12 hours
Excretion	Mainly renal, influenced by urinary pH

Experimental Protocols for ADME Studies

5.1.1. Quantification of **Sulfametrole** in Plasma via HPLC-UV

A validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is used for the therapeutic drug monitoring of **Sulfametrole** in human plasma.^[2]

- Sample Preparation: Protein precipitation is performed on plasma samples.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Typically 1 mL/min.
 - Detection: UV detector set at a wavelength appropriate for **Sulfametrole** (e.g., 254 nm).

- Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to ICH guidelines.

5.1.2. In Vitro Permeability Assessment using Caco-2 Cells

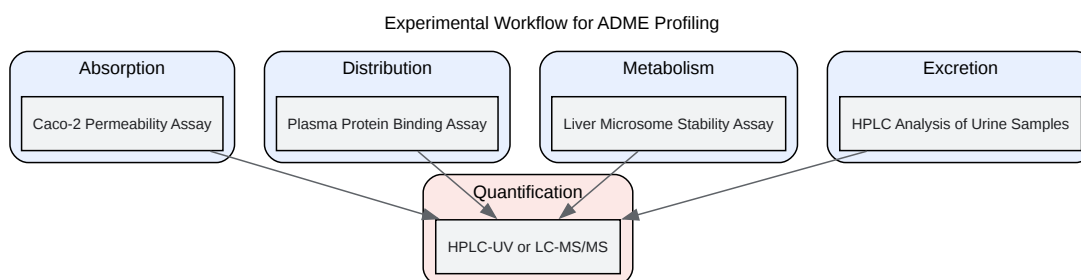
The Caco-2 cell permeability assay is a standard in vitro model to predict the intestinal absorption of drugs.

- Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer.
- Transport Study: The test compound (**Sulfametrole**) is added to the apical (AP) or basolateral (BL) side of the monolayer. Samples are taken from the opposite side at various time points.
- Quantification: The concentration of **Sulfametrole** in the samples is determined by a suitable analytical method, such as LC-MS/MS.
- Permeability Calculation: The apparent permeability coefficient (P_{app}) is calculated to classify the compound's permeability.

5.1.3. In Vitro Metabolism using Human Liver Microsomes

This assay is used to assess the metabolic stability of a compound.

- Incubation: **Sulfametrole** is incubated with human liver microsomes in the presence of NADPH.
- Sample Analysis: At different time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS.
- Metabolite Identification: The formation of metabolites, such as N4-acetylsulfametrole, can also be monitored.



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Caption: General experimental workflow for assessing the ADME properties of a drug candidate.

Clinical Applications and Safety Profile

The combination of **Sulfametrole** and trimethoprim is clinically effective in treating a range of bacterial infections.

Key Indications

- Urinary Tract Infections (UTIs): Effective against common uropathogens.[3]
- Respiratory Tract Infections: Used in the management of bronchitis and other respiratory infections.[4]
- Pneumocystis jirovecii Pneumonia (PJP): A crucial agent for both treatment and prophylaxis, particularly in immunocompromised individuals.[7]
- Other Infections: Also indicated for shigellosis and traveler's diarrhea.[1]

Safety and Adverse Effects

The safety profile of **Sulfametrole** is consistent with that of other sulfonamides.

- Common Side Effects: Nausea, vomiting, loss of appetite, and skin rashes are the most frequently reported adverse effects.[1][8]
- Serious Adverse Reactions: Although rare, severe and potentially life-threatening reactions can occur, including:
 - Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN)[1][9]
 - Drug reaction with eosinophilia and systemic symptoms (DRESS)[9]
 - Blood dyscrasias such as agranulocytosis and aplastic anemia[5]
 - Severe allergic reactions, including anaphylaxis[9]
- Contraindications: **Sulfametrole** is contraindicated in patients with a known hypersensitivity to sulfonamides or trimethoprim, severe renal or hepatic impairment, and in infants less than two months of age.[5]

Synthesis

While a detailed, step-by-step experimental protocol for the industrial synthesis of **Sulfametrole** is not publicly available, the general synthesis of benzenesulfonamide derivatives involves the reaction of a substituted aniline with a sulfonyl chloride. For **Sulfametrole**, this would conceptually involve the reaction of 4-aminobenzenesulfonyl chloride with 3-amino-4-methoxy-1,2,5-thiadiazole. The synthesis of various substituted benzenesulfonamides has been described in the literature, providing a basis for a potential synthetic route.[10]

Conclusion

Sulfametrole remains a clinically relevant sulfonamide antibiotic, particularly in its combination formulation with trimethoprim. Its well-defined mechanism of action, targeting bacterial folate synthesis, provides a strong rationale for its use. A thorough understanding of its chemical structure, physicochemical properties, and ADME profile is essential for its optimal and safe

use in clinical practice and for the development of future antimicrobial agents. Further research to delineate specific experimental details for its synthesis and to establish an experimentally confirmed melting point would be beneficial for the scientific community.

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